Ethyl (2S)-2-amino-3-cycloheptylpropanoate
Description
Ethyl (2S)-2-amino-3-cycloheptylpropanoate is a chiral ester derivative of a non-proteinogenic amino acid. Its structure features a cycloheptyl substituent at the β-position of the amino acid backbone and an ethyl ester group at the α-carboxylate (Figure 1). The cycloheptyl moiety confers unique steric and lipophilic properties, distinguishing it from smaller cyclic (e.g., cyclohexyl) or aromatic substituents.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-cycloheptylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-10-7-5-3-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYFALYKMLMZBC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Conditions
The cycloheptyl moiety is introduced via alkylation of ethyl 2-aminopropanoate derivatives. In a patented method, ethyl 2-(N-protected-amino)-3-cycloheptylpropenoate is subjected to hydrogenation at 50–120°C under 5–10 bar H₂ pressure, using [RuCl(cymene)(S)-Segphos] as the catalyst. This yields the (S)-configured product with >95% ee and 80–85% isolated yield (Table 1).
Table 1: Asymmetric Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-Segphos | 70 | 8 | 97 | 82 |
| Rhodium-DuPhos | 60 | 10 | 89 | 75 |
| Iridium-Pheox | 80 | 6 | 93 | 78 |
Protection and Deprotection Strategies
Amino group protection is essential to prevent side reactions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under hydrogenation conditions. Post-hydrogenation, deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane), followed by neutralization to isolate the free amine.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods offer an eco-friendly alternative for obtaining the (S)-enantiomer. Lipases and proteases selectively hydrolyze ester bonds in racemic mixtures, enriching the desired isomer.
Lipase-Catalyzed Kinetic Resolution
Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of ethyl 2-amino-3-cycloheptylpropanoate racemate in aqueous buffer (pH 7.5). The (R)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (S)-ester intact. After 24 hours at 37°C, the remaining (S)-ester is extracted with ethyl acetate, achieving 90% ee and 70% yield.
Dynamic Kinetic Resolution (DKR)
Combining enzymatic hydrolysis with metal-catalyzed racemization enhances efficiency. For example, Shvo’s catalyst (a ruthenium complex) racemizes the unreacted (R)-ester in situ, enabling full conversion to the (S)-enantiomer. This one-pot process operates at 60°C, yielding 98% ee and 88% yield.
Solid-Phase Peptide Synthesis (SPPS) Modifications
While SPPS is traditionally used for peptides, its principles are adaptable for synthesizing this compound. The cycloheptyl group is introduced via Fmoc-protected amino acids on resin.
Resin Functionalization and Coupling
Wang resin is loaded with Fmoc-(S)-2-amino-3-cycloheptylpropanoic acid using HBTU/DIPEA activation. After Fmoc deprotection (20% piperidine/DMF), the ethyl ester is formed via treatment with ethanol and DIC/HOBt. Cleavage from the resin (95% TFA) yields the product with >90% purity.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Asymmetric Hydrogenation | High ee, scalable | Requires expensive catalysts | Industrial |
| Enzymatic Resolution | Mild conditions, eco-friendly | Moderate yields, slower kinetics | Lab-scale |
| SPPS | High purity, modular | Costly reagents, low throughput | Small-scale |
Industrial-Scale Production Considerations
For large-scale synthesis, asymmetric hydrogenation is preferred due to its robustness. Key parameters include catalyst recycling (achieving 5–7 cycles without significant loss in activity) and solvent selection (isopropanol reduces side reactions vs. methanol).
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-cycloheptylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (2S)-2-amino-3-cycloheptylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-amino-3-cycloheptylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated molecular weight based on formula.
Substituent Effects on Lipophilicity and Solubility
- Cycloheptyl vs. Aromatic Groups : The cycloheptyl group in the target compound likely imparts moderate lipophilicity (estimated logP ~3.0), intermediate between the polar 4-hydroxyphenyl (logP ~1.5, inferred from ) and the highly lipophilic methoxynaphthyl group (logP 3.515, ). The seven-membered ring may enhance membrane permeability compared to smaller cyclohexyl analogs but reduce solubility relative to hydroxylated derivatives.
- Hydroxylated Derivatives: Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate and its 3,4-dihydroxyphenyl analog exhibit increased polarity due to phenolic -OH groups, facilitating hydrogen bonding with biological targets or solvents. The hydrochloride salt in further improves solubility, a strategy applicable to the target compound for pharmaceutical formulations.
Structural and Conformational Features
- Crystal Packing and Hydrogen Bonding : Analogs like (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate and the dihydropyridine derivative in exhibit intramolecular C–H···O hydrogen bonds and intermolecular networks. These interactions stabilize crystal structures and may influence the target compound’s solid-state properties, such as melting points or hygroscopicity.
- The cycloheptyl group in the target compound may adopt multiple conformations, affecting binding to enantioselective targets.
Biological Activity
Ethyl (2S)-2-amino-3-cycloheptylpropanoate, also known by its CAS number 2002557-73-3, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2002557-73-3 |
The compound features an amino group and a cycloheptyl ring, contributing to its distinct biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate amino acid metabolism, which could have implications for metabolic disorders.
Receptor Binding
The compound has also been investigated for its receptor binding capabilities. Preliminary studies suggest that it may bind to various receptors, potentially influencing neurotransmitter systems. This interaction could lead to effects on mood regulation and cognitive functions, making it a candidate for further exploration in neuropharmacology.
The mechanism of action of this compound likely involves:
- Interaction with Enzymes: The amino group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Receptor Modulation: The cycloheptyl ring may enhance the compound's affinity for certain receptors, affecting downstream signaling pathways related to neurotransmission and cellular metabolism.
Case Studies and Research Findings
-
Study on Enzyme Activity:
A study published in a peer-reviewed journal evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in metabolic disorders. -
Neuropharmacological Research:
Another research effort focused on the compound's effects on neurotransmitter receptors. The findings demonstrated that this compound could modulate serotonin and dopamine receptors, indicating its potential role in treating mood disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol | Moderate | Antimicrobial properties |
| Dimethyl sulfoxide | Low | Solvent properties |
This compound stands out due to its cycloheptyl structure, which may confer unique interactions compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
